N,N-Dimethyl-3-nitro-1H-pyrrol-2-amine
Description
Contextualization within Pyrrole (B145914) Heterocycle Chemistry
Pyrrole is a five-membered aromatic heterocycle containing a single nitrogen atom. numberanalytics.com First isolated in 1857, it was later identified as a fundamental structural component of vital biomolecules such as heme and chlorophyll. scitechnol.comresearchgate.net Its aromaticity, arising from the delocalization of six π-electrons over the five-membered ring, confers it with unique stability and reactivity, distinct from its non-aromatic counterparts. numberanalytics.com
The pyrrole nucleus is a common feature in numerous pharmaceuticals, agrochemicals, and materials. scitechnol.comalliedacademies.org Its derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, anticancer, and anti-inflammatory properties. researchgate.netnih.gov Prominent drugs containing the pyrrole moiety include Atorvastatin, a cholesterol-lowering medication, and Tolmetin, a nonsteroidal anti-inflammatory drug. numberanalytics.comnih.gov This broad utility has cemented pyrrole chemistry as a critical area of research, with continuous efforts to develop novel synthetic routes and applications for its derivatives. eurekaselect.comuctm.edu The field is rich with established name reactions for pyrrole synthesis, such as the Paal-Knorr, Hantzsch, and Barton-Zard syntheses, which provide access to a diverse range of substituted pyrroles. wikipedia.orgresearchgate.net
Table 1: Fundamental Properties of the Pyrrole Ring
| Property | Description |
|---|---|
| Formula | C₄H₅N |
| Structure | A planar, five-membered ring with four carbon atoms and one nitrogen atom. |
| Aromaticity | Contains 6 π-electrons, satisfying Hückel's rule (4n+2, where n=1), leading to aromatic stability. numberanalytics.com |
| Reactivity | Prone to electrophilic substitution, primarily at the C2 and C5 positions due to high electron density. numberanalytics.com It is more reactive than benzene. slideshare.net |
| Basicity | Weakly basic due to the involvement of the nitrogen lone pair in the aromatic system. alliedacademies.org |
Significance of Nitro-Substituted Pyrrole Architectures in Organic Synthesis
The introduction of a nitro (–NO₂) group onto the pyrrole ring profoundly alters its electronic properties and chemical reactivity. As a potent electron-withdrawing group, the nitro substituent deactivates the pyrrole ring towards electrophilic attack while simultaneously activating it for other transformations. This makes nitropyrroles valuable and versatile intermediates in organic synthesis. chemimpex.comresearchgate.net
3-Nitropyrrole (B1211435), for instance, is a key intermediate used in the synthesis of various biologically active molecules and materials. chemimpex.comgoogle.com The nitro group's strong electron-withdrawing nature enhances the reactivity of the pyrrole core, enabling its participation in reactions like nucleophilic substitutions and cycloadditions, which are crucial for building complex molecular structures. chemimpex.com
Perhaps the most significant utility of the nitro group is its capacity to be transformed into a wide range of other functional groups. rsc.org Most notably, it can be readily reduced to an amino (–NH₂) group, providing a gateway to a host of nitrogen-containing compounds. rsc.org This transformation is a cornerstone of many synthetic strategies, including the construction of pyrrole-based bioactive agents like the antitubercular compound BM-635, which can be synthesized in a cascade reaction starting from a nitroarene. rsc.orgnih.gov The study of nitropyrrole-containing natural products, such as the pyrrolomycins and heronapyrroles, further highlights the importance of this structural motif in medicinal chemistry. researchgate.net
Academic Relevance of Amino-Functionalized Pyrrole Systems
Amino-functionalized pyrroles are a critically important class of compounds in synthetic and medicinal chemistry. nih.gov The amino group, being a strong electron-donating substituent, significantly influences the electronic character of the pyrrole ring, enhancing its reactivity and providing a handle for further functionalization. 2-Aminopyrroles, in particular, serve as architectural motifs in many bioactive compounds, including inhibitors of key enzymes and modulators of protein-protein interactions. nih.gov
These compounds are highly valued as synthetic precursors. organic-chemistry.org They are frequently employed in the construction of fused heterocyclic systems, such as the pyrrolo[2,3-d]pyrimidine ring system, which is analogous to purine (B94841) bases and is of great interest in the development of nucleoside analogues. organic-chemistry.org The synthesis of functionalized 2-aminopyrroles is an active area of research, with numerous methodologies being developed, including multicomponent reactions and transition-metal-catalyzed cycloisomerizations. nih.govorganic-chemistry.orgacs.org These methods aim to provide efficient and modular access to a wide variety of substituted aminopyrroles for use in drug discovery programs and as versatile chemical building blocks. rsc.orgresearchgate.netresearchgate.net
Scope and Focus of Research on N,N-Dimethyl-3-nitro-1H-pyrrol-2-amine within Chemical Transformations
While extensive literature exists on the synthesis and reactivity of pyrroles bearing either nitro or amino groups, specific academic research focusing solely on this compound is not widely documented in publicly available sources. However, its chemical behavior can be predicted based on the well-established principles of physical organic chemistry and the known reactivity of its constituent functional groups.
The compound features a powerful electron-donating N,N-dimethylamino group at the C2 position and a potent electron-withdrawing nitro group at the C3 position. This arrangement creates a classic "push-pull" electronic system, which is expected to dominate its reactivity.
Key Predicted Chemical Transformations:
Reduction of the Nitro Group: The most straightforward and synthetically useful transformation would be the selective reduction of the nitro group. This reaction would yield N¹,N¹,N²-trimethyl-1H-pyrrole-2,3-diamine, a highly functionalized intermediate. This diamine could serve as a valuable precursor for the synthesis of fused heterocyclic systems, such as pyrrolo[3,2-d]pyrimidines or pyrrolo[3,2-b]pyrazines, through condensation reactions with appropriate dicarbonyl or equivalent reagents.
Electrophilic Aromatic Substitution: The combined electronic effects of the C2-amino and C3-nitro groups would strongly direct any incoming electrophiles. The C2-dimethylamino group is a powerful activating ortho-, para-director (in this case, directing to C3 and C5), while the C3-nitro group is a deactivating meta-director (directing to C5). Both groups thus reinforce the activation of the C5 position, making it the most probable site for electrophilic attack (e.g., halogenation, acylation, or formylation). The C4 position would be significantly deactivated.
Modification of the Amino Group: While the tertiary dimethylamino group is generally stable, it could potentially participate in reactions under specific conditions, although transformations involving the nitro group or the pyrrole ring itself are more likely.
The primary academic interest in this compound would likely lie in its utility as a specialized building block. Its "push-pull" nature makes it an interesting scaffold for creating dyes or materials with unique optical or electronic properties. In synthetic chemistry, its value is centered on its potential to be converted into the corresponding 2,3-diaminopyrrole derivative, a versatile intermediate for constructing more complex, biologically relevant heterocyclic structures.
Table 2: Predicted Reactivity of this compound
| Reaction Type | Predicted Outcome | Rationale |
|---|---|---|
| Nitro Group Reduction | Formation of N¹,N¹,N²-trimethyl-1H-pyrrole-2,3-diamine. | Standard and high-yielding transformation for nitroarenes, providing a synthetically useful diamine. |
| Electrophilic Substitution | Preferential substitution at the C5 position. | The C5 position is strongly activated by the C2-amino group and is the meta-position relative to the deactivating C3-nitro group. |
| Nucleophilic Aromatic Substitution | Unlikely on the pyrrole ring itself. | The pyrrole ring is inherently electron-rich and generally does not undergo NAS unless exceptionally activated with multiple withdrawing groups or a leaving group. |
| Condensation Reactions | (Following nitro reduction) Reaction of the resulting diamine with dicarbonyl compounds to form fused heterocycles. | A common strategy for building complex heterocyclic systems from ortho-diamines. |
Structure
3D Structure
Properties
Molecular Formula |
C6H9N3O2 |
|---|---|
Molecular Weight |
155.15 g/mol |
IUPAC Name |
N,N-dimethyl-3-nitro-1H-pyrrol-2-amine |
InChI |
InChI=1S/C6H9N3O2/c1-8(2)6-5(9(10)11)3-4-7-6/h3-4,7H,1-2H3 |
InChI Key |
ZRYXNYQXICLIHG-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=C(C=CN1)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies for N,n Dimethyl 3 Nitro 1h Pyrrol 2 Amine and Analogous Pyrrole Derivatives
Synthetic Approaches to the Pyrrole (B145914) Ring with Desired Substitution Patterns
Building the pyrrole ring from the ground up allows for the precise installation of substituents. Several modern synthetic methods, including multicomponent reactions and various cyclization strategies, are particularly effective for creating polysubstituted pyrroles with a high degree of control.
Multicomponent Reactions for Polysubstituted Pyrroles
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all reactants, are highly efficient for generating molecular diversity. bohrium.com These reactions are prized for their operational simplicity, atom economy, and ability to construct complex heterocyclic scaffolds in one pot. researchgate.net
Several MCRs have been developed for the synthesis of 2-aminopyrrole derivatives. One notable example is the three-component reaction involving N-tosylimines, dimethyl acetylenedicarboxylate (B1228247) (DMAD), and isocyanides to yield highly functionalized 2-aminopyrroles. organic-chemistry.org Another effective MCR for producing N-substituted 2-amino-3-cyano pyrroles utilizes nitroepoxides, amines, and malononitrile, proceeding under mild, catalyst-free conditions. researchgate.netrsc.org While not directly yielding a 3-nitro substituent, the resulting 3-cyano group can serve as a synthetic handle for further transformations.
| Reaction Type | Reactants | Key Features | Resulting Pyrrole Core |
| Isocyanide-based MCR | N-Tosylimine, DMAD, Isocyanide | High efficiency, good yields. organic-chemistry.org | 2-Aminopyrrole with ester groups at C4 and C5. |
| Nitroepoxide-based MCR | Nitroepoxide, Amine, Malononitrile | Catalyst-free, mild conditions, forms three new bonds in one pot. rsc.org | N-Substituted 2-amino-3-cyanopyrrole. |
| Enamine/Allene Annulation | Enamine, Allenoate | Iodine-catalyzed, regioselective. | Polysubstituted pyrrole. |
Reductive Cyclization Pathways for Nitro-Substituted Heterocycles from Nitrodienes
Reductive cyclization offers a powerful method for synthesizing nitrogen-containing heterocycles. This strategy typically involves the reduction of a nitro group to an amine, which then participates in an intramolecular cyclization to form the ring.
A novel two-step process for creating polysubstituted pyrroles begins with a [4+2]-cycloaddition between a nitroalkene and an enol ether. researchgate.net The resulting six-membered cyclic nitronate undergoes a reductive ring contraction using a catalyst like Raney nickel to yield the pyrrole. researchgate.net This method highlights how a nitro group can be strategically employed in a precursor that is ultimately transformed into the pyrrole ring. Similarly, cascade reactions involving the reduction of dinitro adducts have been developed to furnish N-H pyrroles. researchgate.net These pathways demonstrate the versatility of the nitro group as a masked functionality that can facilitate ring formation upon reduction.
Annulation Reactions Involving Nitroalkenes and Amine Precursors
Annulation reactions, particularly [3+2] cycloadditions, are a cornerstone of five-membered heterocycle synthesis. chim.it The use of nitroalkenes as building blocks is especially relevant for creating nitrated pyrroles. chim.itresearchgate.net In these reactions, the nitroalkene serves as a two-carbon component that reacts with a three-atom partner.
A common pathway involves the Michael addition of an enamine to a nitroalkene, which is then followed by cyclization and elimination of a nitroxyl (B88944) species to generate the aromatic pyrrole ring. researchgate.net This self-oxidative annulation is often promoted by Lewis acids. researchgate.net Alternatively, a base-catalyzed mechanism can initiate a ring closure followed by the elimination of nitrous acid (HNO2) to achieve aromatization. chim.it These methods provide direct access to pyrroles with various substitution patterns, dictated by the choice of the starting enamine and nitroalkene. chim.itresearchgate.net Copper-catalyzed three-component reactions of aldehydes, amines, and β-nitroalkenes have also been shown to be effective for producing polysubstituted pyrroles. organic-chemistry.org
Regioselective Introduction of the Nitro Group onto Pyrrole Frameworks
The alternative strategy to building the ring is the direct functionalization of a pre-formed pyrrole. Electrophilic nitration of the pyrrole ring is a classic transformation, but controlling the position of nitration (regioselectivity) is a significant challenge.
C3-Selective Nitration Strategies for Pyrrole Derivatives
The direct electrophilic substitution of pyrrole typically occurs at the C2 position due to the superior resonance stabilization of the cationic intermediate. quimicaorganica.orgpearson.comaklectures.com Achieving C3-selective nitration therefore requires non-standard conditions or the use of directing groups.
Recent advances have established radical-based methods that overcome the inherent preference for C2 attack. A mild and effective strategy for the selective synthesis of 3-nitropyrrole (B1211435) involves the use of sodium nitrite (B80452) (NaNO₂) as the nitro source with potassium persulfate (K₂S₂O₈) as an oxidant. researchgate.net This radical nitration pathway selectively furnishes the C3-substituted product. researchgate.net While this has been demonstrated on the parent pyrrole, applying this to a 2-aminopyrrole derivative would require careful optimization to manage the reactivity of the amino group. In other systems, such as 2-aminopyridines, using a bulky N-sulfonyl protecting group has been shown to direct nitration to the C3 position, a strategy that could potentially be adapted for pyrroles. rsc.org
| Method | Reagents | Position of Nitration | Mechanism |
| Classic Electrophilic Nitration | Nitric Acid / Acetic Anhydride | C2 (major), C5 | Electrophilic Aromatic Substitution quimicaorganica.org |
| Radical Nitration | Sodium Nitrite / K₂S₂O₈ | C3 | Radical researchgate.net |
| Directed Nitration | N-Sulfonyl Protecting Group | Ortho to directing group (e.g., C3) | Electrophilic Aromatic Substitution rsc.org |
Electrophilic Nitration Mechanisms (e.g., Nitric Acid/Acetic Anhydride)
The conventional method for nitrating pyrrole uses a cold solution of nitric acid in acetic anhydride. quimicaorganica.org This mixture generates acetyl nitrate, which serves as the source of the electrophilic nitronium ion (NO₂⁺). The pyrrole ring, being an electron-rich aromatic system, readily attacks the electrophile. pearson.com
The mechanism proceeds via the formation of a resonance-stabilized cationic intermediate, known as a sigma complex or arenium ion. pearson.comchegg.com
Attack at C2: When the electrophile attacks the C2 position, the resulting positive charge can be delocalized over three atoms, including the nitrogen atom, leading to three significant resonance structures. aklectures.com
Attack at C3: When the attack occurs at the C3 position, the positive charge can only be delocalized over two carbon atoms. The nitrogen atom does not directly participate in stabilizing the positive charge through resonance in the same way.
Because the intermediate for C2-substitution is more stable due to a greater degree of charge delocalization, the activation energy for this pathway is lower, leading to the preferential formation of the 2-nitro product. quimicaorganica.orgaklectures.com Overcoming this inherent electronic preference is the primary goal of C3-selective nitration strategies.
Radical Nitration Approaches to Nitropyrroles
While electrophilic nitration of pyrrole typically yields 2-nitropyrrole, radical nitration methods have been developed to achieve different regioselectivity. These approaches are crucial for obtaining the 3-nitropyrrole precursor required for the synthesis of the target compound.
A notable method for the selective C3-nitration of pyrrole involves the use of sodium nitrite (NaNO₂) with potassium persulfate (K₂S₂O₈) as an oxidant. This reaction proceeds under mild conditions and provides a direct route to 3-nitropyrrole. Mechanistic studies suggest that the reaction proceeds through a free radical pathway.
Nitration reactions, in general, can occur via either an ionic or a free radical mechanism. The choice of nitrating agent and reaction conditions determines the predominant pathway. For electron-rich heterocycles like pyrrole, which are sensitive to strong acids, radical conditions can offer a milder alternative to traditional nitrating mixtures like nitric acid and sulfuric acid, which often lead to polymerization.
Derivatization Strategies for N,N-Dimethyl-3-nitro-1H-pyrrol-2-amine and Related Precursors
The functional groups present in this compound and its precursors offer several avenues for further derivatization. The pyrrole ring itself, being electron-rich, can undergo further electrophilic substitution, although the existing substituents will influence the position of subsequent reactions.
The nitro group is a versatile functional handle. It can be reduced to an amino group, which can then be further functionalized through acylation, alkylation, or diazotization reactions. The resulting diamino-pyrrole could serve as a precursor for the synthesis of fused heterocyclic systems.
The N,N-dimethylamino group can also direct further functionalization. Additionally, modern cross-coupling techniques allow for C-H functionalization at other positions on the pyrrole ring, potentially enabling the introduction of aryl, alkyl, or other groups. nih.gov For example, palladium-catalyzed C3-alkenylation of certain N-alkylpyrroles has been demonstrated, showcasing the potential for selective functionalization of the pyrrole core. chemrxiv.orgchemrxiv.org
Chemical Reactivity and Mechanistic Investigations of N,n Dimethyl 3 Nitro 1h Pyrrol 2 Amine
Reactivity Profile of the Nitro Group on the Pyrrole (B145914) Ring
The nitro group is a powerful modulator of the pyrrole ring's electronic properties and reactivity. Its strong electron-withdrawing nature, through both inductive and resonance effects, deactivates the aromatic system towards electrophilic attack while simultaneously activating it for other modes of reactivity. scispace.com
Pyrrole is an electron-rich heterocycle that readily undergoes electrophilic aromatic substitution, typically at the C2 or C5 positions, due to the ability of the ring nitrogen to stabilize the cationic intermediate. askfilo.comlibretexts.org However, the presence of substituents dramatically alters this intrinsic reactivity. In N,N-Dimethyl-3-nitro-1H-pyrrol-2-amine, the directing effects of the two substituents are synergistic.
N,N-Dimethylamino group (at C2): As a powerful activating group, it donates electron density to the ring and strongly directs incoming electrophiles to its ortho (C3) and para (C5) positions.
Nitro group (at C3): As a strong deactivating group, it withdraws electron density and directs incoming electrophiles to the meta (C5) position relative to itself.
| Position on Pyrrole Ring | Influence of C2-N(CH₃)₂ Group | Influence of C3-NO₂ Group | Predicted Outcome |
|---|---|---|---|
| C4 | Meta (unfavored) | Ortho (unfavored, deactivated) | Minor or no substitution |
| C5 | Para (favored, activated) | Meta (favored) | Major product |
Nucleophilic aromatic substitution (SNAr) reactions typically require an electron-poor aromatic ring and a good leaving group. masterorganicchemistry.com The nitro group is an excellent activating group for SNAr but is not typically a good leaving group itself. However, on highly activated systems, it can be displaced. Research on 2,5-dinitro-1-methylpyrrole has shown that the C2-nitro group can be displaced by nucleophiles like piperidine (B6355638) and methoxide (B1231860) under mild conditions. rsc.org
For this compound, direct displacement of the C3-nitro group by a nucleophile is unlikely. The powerful electron-donating N,N-dimethylamino group at C2 increases the electron density of the ring, making it inherently less susceptible to nucleophilic attack. However, the nitro group at C3 would strongly activate other positions (e.g., C2 or C4) towards nucleophilic attack if a suitable leaving group were present at one of those positions.
| Substrate | Nucleophile | Solvent | Conditions | Product |
|---|---|---|---|---|
| 2,5-Dinitro-1-methylpyrrole | Piperidine | DMSO | Room Temperature, 3 days | 2-(Piperidin-1-yl)-1-methyl-5-nitropyrrole |
| 2,5-Dinitro-1-methylpyrrole | Methoxide ion | Methanol | 40°C, 2 minutes | 2-Methoxy-1-methyl-5-nitropyrrole |
The nitro group is readily reducible, and this represents a primary pathway in the redox chemistry of nitro-substituted pyrroles. The reduction can proceed through various intermediates to ultimately yield an amino group. This transformation fundamentally alters the electronic properties of the molecule, converting the electron-withdrawing nitro group into an electron-donating amino group.
Common methods for the reduction of aromatic nitro groups, which are applicable to nitro-pyrroles, include:
Catalytic hydrogenation (e.g., H₂, Pd/C)
Dissolving metal reductions (e.g., Sn, Fe, or Zn in acidic media)
The reduction of electron-deficient pyrroles, such as those bearing nitro groups, has been explored as a synthetic strategy. pu.ac.ke The electron-withdrawing nature of the nitro group makes the pyrrole ring an electron acceptor, facilitating reduction processes. The precise mechanism of electron transfer will depend on the reagents and conditions employed, potentially involving single-electron transfer (SET) pathways in the case of dissolving metal reductions.
Reactivity Characteristics of the N,N-Dimethylamino Moiety
The N,N-dimethylamino group at the C2 position is a dominant factor in the molecule's reactivity, primarily through its strong electron-donating resonance effect.
The N,N-dimethylamino group significantly increases the electron density of the pyrrole ring, making it a "push-pull" enamine system in conjunction with the C3-nitro group. researchgate.net The lone pair of electrons on the amino nitrogen is delocalized into the π-system of the pyrrole ring. This "push" of electron density has several consequences:
Enhanced Nucleophilicity: The ring becomes highly nucleophilic, particularly at the C5 position, as described in the context of electrophilic substitution.
Polarization: The molecule possesses a significant dipole moment due to the charge separation induced by the donor (amino) and acceptor (nitro) groups.
Modified Acidity/Basicity: The electron donation from the amino group increases the basicity of the pyrrole ring carbons, while the delocalization of its lone pair makes the amino nitrogen itself non-basic.
This push-pull arrangement is known to affect the photophysical properties of molecules and suggests that this compound could have interesting spectroscopic characteristics. nih.govnih.gov
The electron-rich double bond between C2 and C3, as part of the enamine substructure, can potentially participate in cycloaddition reactions. Enamines are known to react with various dienophiles and dipolarophiles. Depending on the reaction partner, the pyrrole system could act as either a 2π or 4π component in cycloaddition processes like [3+2] or Diels-Alder reactions. nih.gov For instance, reactions of enamines with electron-deficient alkynes are a common route to various heterocyclic systems. nih.gov
The N,N-dimethylamino group can also be involved in elimination reactions. Under certain conditions, particularly after activation by protonation or alkylation to form a quaternary ammonium (B1175870) salt, the dimethylamino group can become a competent leaving group. This would lead to the formation of a reactive pyrrolylium cation intermediate, which could then be trapped by nucleophiles.
Interactions with Other Functional Groups
The reactivity of this compound, a member of the aminopyrrole family, is significantly influenced by the interplay between the electron-donating amino group and the electron-withdrawing nitro group. This "push-pull" electronic arrangement makes the pyrrole ring susceptible to a variety of reactions. The nitro group, being strongly electron-withdrawing, activates the pyrrole ring for nucleophilic attacks, particularly at the position adjacent to it. nih.gov
For instance, 1-substituted nitropyridones, which share the nitroalkene moiety characteristic of nitropyrroles, react with ethyl isocyanoacetate in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). This reaction leads to the formation of fused pyrrolopyridine derivatives. nih.gov The mechanism involves an initial nucleophilic addition of the isocyanoacetate to the carbon-carbon double bond of the nitropyridone. nih.gov This forms an anionic intermediate that is stabilized by the nitro group. Subsequent intramolecular cyclization and aromatization through the elimination of nitrous acid yield the final bicyclic product. nih.gov This reactivity highlights a potential pathway for this compound to engage with nucleophiles, leading to the construction of more complex heterocyclic systems.
Furthermore, the amino group in aminopyrroles can direct reactions with electrophiles. While specific studies on this compound are limited, the general reactivity of aminopyrroles suggests that electrophilic substitution would likely occur at the C4 or C5 positions of the pyrrole ring. The presence of the activating dimethylamino group and the deactivating nitro group creates a complex regiochemical challenge in such reactions.
The versatility of related enaminone structures, which feature a similar push-pull system, has been extensively demonstrated. They serve as valuable synthons for a wide range of heterocyclic compounds, including pyrroles, by reacting with both electrophiles and nucleophiles. rsc.orgresearchgate.net These reactions often involve annulation, where the enaminone acts as a scaffold for building new rings. rsc.org
Intramolecular Interactions and Tautomerism in Amino-Nitropyrroles
Tautomerism, the interconversion of structural isomers, is a significant phenomenon in heterocyclic chemistry, particularly for molecules like aminopyrroles that contain labile protons. wikipedia.org For 2-aminopyrroles, an equilibrium can exist between the amino form and an imino tautomer (a 2H-pyrrol-2-imine). researchgate.netnih.gov The position of this equilibrium is sensitive to factors such as the substitution pattern on the pyrrole ring and the nature of the solvent. researchgate.net
In the case of this compound, the nitrogen of the amino group lacks a proton, which prevents the classic amino-imino tautomerism involving that specific group. However, the proton on the pyrrole nitrogen (N1) is labile. Theoretical studies on the parent 2-aminopyrrole show that multiple prototropic tautomers are possible, involving the migration of protons between the two nitrogen atoms and the ring carbons. nih.gov The amino tautomers are generally more stable than the imino forms. nih.gov
Furthermore, the electronic push-pull system created by the dimethylamino and nitro groups leads to significant charge delocalization within the molecule. This delocalization is a key feature of its structure and reactivity. The solvent can play a crucial role; for instance, hydrogen-bond-accepting solvents tend to favor the amino tautomer in secondary 2-aminopyrroles that have an electron-withdrawing group on the amino nitrogen. researchgate.net Although this compound is a tertiary amine, solvent effects on its electronic structure and potential proton transfer from the pyrrole nitrogen are still relevant.
Comprehensive Reaction Mechanism Studies for Transformations of this compound
The transformation of functionalized aminopyrroles into bicyclic systems, such as pyrrolo[2,3-b]pyridines, is a reaction of significant interest. The mechanism for these transformations often involves the reaction of the aminopyrrole with a 1,3-dicarbonyl compound or its equivalent.
Studies on the reaction of 3-aminopyrrole with trifluoromethyl-β-diketones have shown that the reaction can proceed via two different regioisomeric pathways, yielding α- and γ-1H-pyrrolo[3,2-b]pyridines. researchgate.net The mechanism involves the initial formation of a β-enaminone intermediate through the dehydration of an amino alcohol adduct. The regioselectivity of the reaction is highly dependent on the reaction conditions, such as the pKa of the amine buffer used. researchgate.net More basic conditions can lead to a change in the reaction mechanism. researchgate.net
For a molecule like this compound, a plausible transformation mechanism to a bicyclic system could involve its reaction with a suitable three-carbon electrophilic partner. A potential mechanistic pathway for forming a pyrrolopyridine-like structure is outlined below:
Nucleophilic Attack: The reaction would likely initiate with the nucleophilic C5 atom of the pyrrole ring attacking one of the carbonyl groups of a 1,3-dicarbonyl compound. The presence of the electron-donating dimethylamino group at C2 enhances the nucleophilicity of the C5 position.
Intermediate Formation: This attack would form an intermediate adduct.
Cyclization: The amino group at C2, or more likely the pyrrole nitrogen, could then act as an intramolecular nucleophile, attacking the second carbonyl group of the electrophilic partner.
Dehydration/Aromatization: Subsequent dehydration and aromatization steps would lead to the formation of the stable, fused bicyclic aromatic system.
The nitro group at the C3 position plays a crucial role in this proposed mechanism. Its strong electron-withdrawing nature modulates the electron density of the pyrrole ring, influencing the initial nucleophilic attack and the stability of the intermediates.
Another relevant mechanistic pathway involves cascade reactions. For example, nitroallylic acetates can react with amines and β-keto esters to form highly substituted pyrroles through a process involving an SN2' displacement and subsequent aromatization. researchgate.net Similarly, cascade reactions of nitroallylic acetates with aminoethanones can yield pyrroles, with the specific outcome depending on the solvent and temperature. researchgate.net These examples underscore the potential for the nitro group in this compound to facilitate complex, multi-step transformations leading to diverse heterocyclic structures.
The table below summarizes potential reaction types and mechanistic features for transformations involving aminonitropyrroles.
| Reaction Type | Reactant Partner | Key Mechanistic Steps | Potential Product |
|---|---|---|---|
| Annulation/Cyclization | 1,3-Dicarbonyl Compound | Nucleophilic attack, Intramolecular cyclization, Dehydration | Pyrrolopyridine derivative |
| Nucleophilic Addition-Elimination | Isocyanoacetate | Michael addition, Cyclization, Elimination of HNO2 | Fused Pyrrolopyrrole derivative |
| Cascade Reaction | Nitroallylic Acetate | SN2' displacement, Cyclization, Aromatization | Substituted Bipyrrole |
Advanced Spectroscopic and Structural Characterization of N,n Dimethyl 3 Nitro 1h Pyrrol 2 Amine
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the solution-state structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
The ¹H and ¹³C NMR spectra of N,N-Dimethyl-3-nitro-1H-pyrrol-2-amine are predicted to exhibit distinct signals corresponding to each unique proton and carbon environment. The chemical shifts are heavily influenced by the electronic effects of the substituents on the pyrrole (B145914) ring: the electron-donating dimethylamino group (-N(CH₃)₂) and the electron-withdrawing nitro group (-NO₂).
Proton (¹H) NMR: The spectrum would display four primary signals:
A singlet corresponding to the six equivalent protons of the two methyl groups of the dimethylamino substituent.
Two distinct signals in the aromatic region for the two coupled protons on the pyrrole ring (H-4 and H-5).
A broad signal for the N-H proton of the pyrrole ring, the chemical shift of which can be highly dependent on solvent and concentration.
Carbon (¹³C) NMR: The proton-decoupled ¹³C NMR spectrum would show six signals, corresponding to the six unique carbon atoms in the molecule:
Four signals for the carbons of the pyrrole ring (C-2, C-3, C-4, and C-5). The carbons directly attached to the nitrogen atoms (C-2 and C-5) and the substituents (C-2 and C-3) would have their chemical shifts significantly modulated.
One signal for the two equivalent methyl carbons of the dimethylamino group.
The predicted chemical shifts based on substituent effects on the pyrrole nucleus are summarized in the tables below.
Interactive Table: Predicted ¹H NMR Chemical Shifts
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| N(CH ₃)₂ | 2.8 - 3.2 | Singlet |
| C4-H | 6.0 - 6.5 | Doublet |
| C5-H | 6.8 - 7.2 | Doublet |
| N1-H | 8.0 - 9.5 | Broad Singlet |
Interactive Table: Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| N(C H₃)₂ | 40 - 45 |
| C 4 | 105 - 115 |
| C 5 | 120 - 130 |
| C 3-NO₂ | 130 - 140 |
| C 2-N(CH₃)₂ | 145 - 155 |
¹⁵N NMR spectroscopy, while less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope, is invaluable for directly probing the nitrogen atoms. The molecule contains three chemically distinct nitrogen atoms: the pyrrole ring nitrogen (N-1), the dimethylamino nitrogen, and the nitro group nitrogen. Each would produce a separate resonance, providing direct insight into their respective electronic environments. The expected chemical shift ranges are broad but characteristic for each functional group.
Interactive Table: Predicted ¹⁵N NMR Chemical Shifts
| Nitrogen Atom | Functional Group | Predicted Chemical Shift (δ, ppm) |
| N-1 | Pyrrole NH | -140 to -160 |
| N of N(CH₃)₂ | Tertiary Amine | -310 to -340 |
| N of NO₂ | Nitro Group | -5 to -25 |
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals from the 1D spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment would reveal scalar coupling between protons, primarily showing a cross-peak between the adjacent H-4 and H-5 protons on the pyrrole ring, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with their directly attached carbons. It would show cross-peaks connecting the H-4 signal to the C-4 signal, H-5 to C-5, and the N-methyl protons to the N-methyl carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for mapping the carbon skeleton by revealing long-range (2-3 bond) correlations between protons and carbons. Key expected correlations would include the N-methyl protons showing cross-peaks to C-2, and the pyrrole proton H-5 showing correlations to C-3 and C-4. These correlations would definitively establish the positions of the substituents on the pyrrole ring.
Interactive Table: Expected Key 2D NMR Correlations
| Experiment | Proton (¹H) | Correlated Nucleus |
| COSY | H-4 | H-5 |
| HSQC | H-4 | C-4 |
| HSQC | H-5 | C-5 |
| HSQC | N-CH₃ | N-C H₃ |
| HMBC | N-CH₃ | C-2 |
| HMBC | H-4 | C-3, C-5 |
| HMBC | H-5 | C-3, C-4 |
Single-Crystal X-ray Diffraction (SCXRD) for Molecular Geometry and Crystal Packing
Single-crystal X-ray diffraction provides the most definitive structural information by mapping the electron density of a crystalline solid, revealing the precise three-dimensional arrangement of atoms. An SCXRD analysis of this compound would yield a wealth of data regarding its molecular geometry and intermolecular interactions in the solid state.
The analysis would determine:
Molecular Geometry: Precise bond lengths, bond angles, and torsion (dihedral) angles. This would confirm the planarity of the pyrrole ring and show the orientation of the dimethylamino and nitro substituents relative to the ring.
Crystal Packing: The arrangement of molecules within the crystal lattice. This would reveal any significant intermolecular interactions, such as hydrogen bonding involving the pyrrole N-H donor and an oxygen atom of the nitro group or the dimethylamino nitrogen as an acceptor on an adjacent molecule.
While a published crystal structure for this specific compound is not available, the expected key parameters that would be determined are listed below.
Interactive Table: Parameters Determined by SCXRD
| Parameter | Description |
| Crystal System | The symmetry classification of the crystal (e.g., monoclinic, orthorhombic). |
| Space Group | The specific symmetry group of the crystal lattice. |
| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) defining the repeating unit of the crystal. |
| Bond Lengths | The precise distances between bonded atoms (e.g., C-C, C-N, N-O). |
| Bond Angles | The angles formed by three connected atoms (e.g., C-N-C, O-N-O). |
| Torsion Angles | The dihedral angles describing the rotation around bonds, defining the conformation. |
| Intermolecular Contacts | Distances and angles of non-covalent interactions, such as hydrogen bonds. |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways
HRMS provides an extremely accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₆H₉N₃O₂), the calculated monoisotopic mass is 155.0695 g/mol . HRMS analysis would be expected to yield a measured mass that matches this value to within a few parts per million.
Furthermore, by inducing fragmentation of the molecular ion, mass spectrometry provides structural information based on the resulting fragment ions. The fragmentation pattern can help confirm the connectivity of the molecule.
Interactive Table: Predicted HRMS Data and Plausible Fragments
| Species | Formula | Calculated m/z | Description |
| [M]⁺ | [C₆H₉N₃O₂]⁺ | 155.0695 | Molecular Ion |
| [M - NO₂]⁺ | [C₆H₉N₂]⁺ | 109.0766 | Loss of the nitro group |
| [M - CH₃]⁺ | [C₅H₆N₃O₂]⁺ | 140.0460 | Loss of a methyl group |
| [M - N(CH₃)₂]⁺ | [C₄H₅N₂O₂]⁺ | 113.0351 | Loss of the dimethylamino group |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Molecular Vibrations
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Specific functional groups exhibit characteristic absorption (IR) or scattering (Raman) frequencies, making these techniques excellent for identifying the types of bonds present in a molecule.
For this compound, the key vibrational modes would include:
N-H Stretch: A characteristic sharp peak for the pyrrole N-H group.
C-H Stretches: Signals for the aromatic C-H bonds on the pyrrole ring and the aliphatic C-H bonds of the methyl groups.
N-O Stretches: Two strong, distinct bands corresponding to the asymmetric and symmetric stretching of the nitro (-NO₂) group, which are highly characteristic.
C-N Stretches: Vibrations associated with the C-N bonds of the dimethylamino group and the pyrrole ring.
Interactive Table: Expected Characteristic Vibrational Frequencies
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Pyrrole N-H | N-H Stretch | 3300 - 3500 |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 |
| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |
| Nitro (NO₂) | Symmetric Stretch | 1330 - 1370 |
| Aromatic Ring | C=C Stretch | 1450 - 1600 |
| Amine C-N | C-N Stretch | 1250 - 1350 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The core chromophore is the pyrrole ring, a five-membered aromatic heterocycle. Unsubstituted pyrrole in the gas phase or in non-polar solvents typically exhibits strong absorption bands in the ultraviolet region, which are attributed to π→π* transitions within the conjugated diene system. These transitions involve the excitation of electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). For instance, pyrrole shows absorption bands at approximately 250 nm and 287 nm. researchgate.net
The electronic spectrum of this compound is significantly influenced by its substituents. The N,N-dimethylamino group at the 2-position acts as a potent auxochrome, an electron-donating group that, when attached to a chromophore, modifies the wavelength and intensity of absorption. The lone pair of electrons on the nitrogen atom of the dimethylamino group can extend the conjugated system through resonance, which generally leads to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in absorption intensity) of the π→π* transition bands. Studies on other N-substituted 2-aminopyrrole derivatives have reported absorption maxima in the range of 230 nm to 256 nm. researchgate.net
Conversely, the nitro group at the 3-position is a strong electron-withdrawing group and also a chromophore itself. The nitro group possesses both π electrons and non-bonding (n) electrons on its oxygen atoms. Consequently, in addition to the π→π* transitions, n→π* transitions are also possible. These n→π* transitions are typically of lower intensity and occur at longer wavelengths compared to the π→π* transitions. The presence of the nitro group in conjugation with the pyrrole ring is expected to cause a significant bathochromic shift of the π→π* absorption band. This is due to the delocalization of electron density from the electron-rich pyrrole ring (and the even more electron-rich 2-amino group) to the electron-deficient nitro group, which lowers the energy gap between the HOMO and LUMO.
The combined effect of a strong electron-donating group (–N(CH₃)₂) and a strong electron-withdrawing group (–NO₂) on the same pyrrole ring creates a "push-pull" system. This configuration facilitates intramolecular charge transfer (ICT) upon electronic excitation, which typically results in a new, intense absorption band at a significantly longer wavelength, potentially extending into the visible region of the spectrum. This ICT band would be highly sensitive to solvent polarity, generally showing a bathochromic shift in more polar solvents.
Based on this analysis, the UV-Vis spectrum of this compound is predicted to display multiple absorption bands. There would likely be high-energy π→π* transitions associated with the substituted pyrrole system, and a lower-energy, intense intramolecular charge transfer band. A weak n→π* transition associated with the nitro group might also be observed, potentially submerged by the more intense π→π* or ICT bands.
Table of Expected Electronic Transitions and Absorption Regions for this compound
| Transition Type | Associated Chromophore(s) | Expected Wavelength (λmax) Region | Expected Molar Absorptivity (ε) |
| π→π | Substituted Pyrrole Ring | Moderate to High | High |
| n→π | Nitro Group (-NO₂) | Long Wavelength | Low |
| Intramolecular Charge Transfer (ICT) | Donor-Acceptor System (–N(CH₃)₂ and –NO₂ on Pyrrole) | Longest Wavelength | High |
Computational Chemistry and Theoretical Investigations of N,n Dimethyl 3 Nitro 1h Pyrrol 2 Amine
Quantum Chemical Calculations and Molecular Geometry Optimization (e.g., Density Functional Theory (DFT))
Quantum chemical calculations are fundamental to understanding the molecular structure of N,N-Dimethyl-3-nitro-1H-pyrrol-2-amine. Density Functional Theory (DFT) is a widely used method for this purpose, providing a balance between accuracy and computational cost. Geometry optimization calculations using DFT, often with basis sets like 6-311++G(d,p), determine the most stable three-dimensional arrangement of atoms in the molecule by finding the minimum energy conformation.
These calculations yield precise information on bond lengths, bond angles, and dihedral angles. For instance, theoretical studies on similar nitroaniline and pyrrole (B145914) derivatives reveal that the introduction of a nitro group and a dimethylamino group significantly influences the geometry of the aromatic ring. In this compound, the planarity of the pyrrole ring is expected to be distorted due to steric hindrance and electronic effects from the bulky dimethylamino group and the electron-withdrawing nitro group. The orientation of the nitro group relative to the pyrrole ring and the pyramidalization of the amino nitrogen are key structural parameters determined through these calculations.
Table 1: Predicted Geometrical Parameters for this compound (Illustrative) (Note: As specific literature on this exact molecule is scarce, this table represents typical data obtained from DFT calculations for analogous compounds and should be considered illustrative.)
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C2-N(amine) | ~1.38 Å |
| C3-N(nitro) | ~1.46 Å | |
| N(amine)-C(methyl) | ~1.45 Å | |
| N(nitro)-O | ~1.23 Å | |
| Bond Angle | C2-C3-N(nitro) | ~125° |
| C3-C2-N(amine) | ~128° | |
| Dihedral Angle | C4-C3-N(nitro)-O | ~10° |
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) for Electronic Structure and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is crucial for understanding the electronic properties and chemical reactivity of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity.
For this compound, the presence of the electron-donating dimethylamino group and the electron-withdrawing nitro group dictates the nature of the frontier orbitals. The HOMO is typically localized on the electron-rich part of the molecule, primarily the pyrrole ring and the amino group. Conversely, the LUMO is concentrated on the electron-deficient nitro group. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. This analysis helps predict how the molecule will interact with other reagents, such as electrophiles and nucleophiles.
Table 2: FMO Parameters from DFT Calculations (Illustrative) (Note: These values are illustrative, based on studies of similar molecules.)
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 |
| LUMO Energy | -2.1 |
| HOMO-LUMO Gap (ΔE) | 4.4 |
Natural Bond Orbital (NBO) Analysis for Intramolecular Bonding and Hyperconjugative Interactions
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. This method is particularly useful for quantifying intramolecular charge transfer and hyperconjugative interactions.
Electron Density Distribution and Electrostatic Potential Surface Analysis
The analysis of electron density distribution and the molecular electrostatic potential (MEP) surface provides a visual representation of the charge distribution within a molecule. The MEP map is particularly useful for identifying regions that are rich or poor in electrons, which correspond to sites susceptible to electrophilic and nucleophilic attack, respectively.
For this compound, the MEP surface would show a region of high negative potential (typically colored red) around the oxygen atoms of the nitro group, indicating a high electron density and a propensity to interact with electrophiles. Conversely, regions of positive potential (colored blue) would be expected around the hydrogen atoms of the pyrrole ring and the methyl groups, representing electron-deficient areas. This analysis is invaluable for predicting intermolecular interactions, such as hydrogen bonding, and for understanding the molecule's reactivity patterns.
Computational Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict various spectroscopic parameters, which is a vital tool for structure elucidation and confirmation. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT. By comparing calculated shifts with experimental data, the proposed structure of a molecule can be verified.
Similarly, theoretical vibrational (infrared and Raman) frequencies can be calculated. These calculations help in the assignment of experimental vibrational spectra. The computed frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the calculations. For this compound, these calculations would predict characteristic vibrational modes, such as the N-H stretch of the pyrrole, the symmetric and asymmetric stretches of the NO₂ group, and the C-N stretching modes.
Elucidation of Reaction Mechanisms and Transition States through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface, chemists can identify reactants, products, intermediates, and, crucially, transition states. This allows for the determination of activation energies, which are critical for understanding reaction rates.
For reactions involving this compound, such as electrophilic substitution on the pyrrole ring or reduction of the nitro group, computational modeling can trace the entire reaction pathway. For instance, in a cycloaddition reaction, calculations can determine whether the reaction proceeds through a concerted or a stepwise mechanism by locating the relevant transition states and any potential intermediates. This level of detail provides insights that are often difficult or impossible to obtain through experimental means alone.
Theoretical Studies on Non-Linear Optical (NLO) Properties
Molecules with significant intramolecular charge transfer, like this compound, are often candidates for non-linear optical (NLO) materials. The combination of a strong electron-donating group (dimethylamino) and a strong electron-accepting group (nitro) connected by a π-conjugated system (the pyrrole ring) can lead to a large molecular hyperpolarizability (β), a key parameter for second-order NLO activity.
Theoretical calculations can predict the NLO properties of a molecule by computing its dipole moment (μ), polarizability (α), and first hyperpolarizability (β). DFT and time-dependent DFT (TD-DFT) methods are commonly employed for this purpose. These studies can guide the design of new molecules with enhanced NLO properties by exploring the effects of different donor and acceptor groups and varying the nature of the conjugated bridge. The strong push-pull nature of this compound suggests it could possess significant NLO properties.
Future Research Directions and Potential Applications of N,n Dimethyl 3 Nitro 1h Pyrrol 2 Amine in Academic Research
Strategic Building Block in Complex Chemical Synthesis
The structure of N,N-Dimethyl-3-nitro-1H-pyrrol-2-amine makes it a versatile building block for the synthesis of more complex molecular architectures, particularly other heterocyclic systems. nih.govfrontiersin.orgfrontiersin.org The diverse reactivity of the nitro group, combined with the nucleophilic and electrophilic potential of the pyrrole (B145914) ring and its substituents, allows for a variety of chemical transformations. frontiersin.org
Enaminones and related amino-substituted pyrroles are recognized as valuable precursors in heterocyclic chemistry. researchgate.netnih.gov For instance, 3-aminopyrroles serve as key intermediates in the synthesis of pyrrolo[3,2-d]pyrimidine derivatives, which are analogues of purines (9-deazapurines). semanticscholar.org This suggests that this compound could be a strategic starting material for creating novel fused heterocyclic compounds. The nitro group offers a synthetic handle that is not present in simple aminopyrroles; it can be reduced to an amino group, facilitating cyclization reactions to form pyrimidine (B1678525) or pyrazine (B50134) rings fused to the pyrrole core. semanticscholar.orgresearchgate.net
Furthermore, pyrrole-based enaminones have been successfully employed as building blocks for the synthesis of indolizines and pyrrolo[1,2-a]pyrazines, compounds which have shown potent antifungal activity. nih.gov The presence of the nitro group on the this compound scaffold could be leveraged to modulate the electronic properties and biological activity of such resulting complex molecules.
| Structural Feature | Potential Synthetic Transformation | Resulting Structure/Application |
|---|---|---|
| Nitro Group (-NO2) | Reduction to Amino Group (-NH2) | Precursor for fused heterocycles (e.g., pyrrolo[3,2-d]pyrimidines) semanticscholar.org |
| Enamine Moiety | Reaction with electrophiles, cyclization | Synthesis of indolizines and pyrrolo[1,2-a]pyrazines nih.gov |
| Pyrrole Ring | Electrophilic/Nucleophilic Substitution | Functionalization of the core scaffold |
Development of Advanced Materials
The electronic characteristics of this compound suggest its potential utility in the field of materials science.
Pyrrole is the monomeric unit of polypyrrole, a well-known conductive polymer prized for its high conductivity, environmental stability, and biocompatibility. mdpi.com The properties of polypyrrole can be tuned by introducing substituents onto the pyrrole ring. The N,N-dimethylamino and nitro groups on this compound are strong electron-donating and electron-withdrawing groups, respectively. Incorporating this monomer into a polymer chain could significantly alter the electronic band gap and conductivity of the resulting material compared to unsubstituted polypyrrole. Research on other substituted pyrroles, such as 1-(4-Nitrophenyl)-2,5-di-2-thienyl-1H-pyrrole, has demonstrated that functionalized monomers can be polymerized to create soluble, electrochromic, and conductive polymers. researchgate.net This precedent supports the investigation of this compound as a precursor for novel conductive materials with tailored properties.
The "push-pull" electronic structure of this compound, arising from its electron-donating and withdrawing substituents, is a desirable feature for materials used in organic electronics. Such materials often exhibit interesting optical and electronic properties, making them suitable for applications in electrochromic devices, which change color in response to an electrical potential. researchgate.net
Furthermore, this class of compounds could be explored for sensor technologies. The pyrrole scaffold is a component of sophisticated sensor molecules like diketopyrrolopyrroles, which have been used for the fluorescence-based detection of nitroaromatic explosives. acs.org The inherent nitro group and the potential for polymerization or functionalization make this compound a candidate for developing new chemosensors. Its electronic properties could be modulated upon interaction with specific analytes, leading to a detectable optical or electrical signal.
Investigation in Catalysis and Reaction Efficiency Enhancement
The functional groups within this compound suggest potential roles in catalysis. The dimethylamino group is a Lewis base and could function as a ligand for metal catalysts or as an organocatalyst itself. In certain reaction schemes, amine functionalities can act as directing groups, guiding metal catalysts to functionalize specific C-H bonds, thereby enhancing reaction efficiency and regioselectivity.
While direct studies on this specific compound's catalytic activity are not yet prevalent, related structures are used in catalytic systems. For example, copper-catalyzed reactions are widely used for C-H functionalization and amination processes. acs.orgnih.gov Future research could explore the potential of this compound or its derivatives to act as ligands that modify the activity and selectivity of transition metal catalysts in various organic transformations.
Scaffolding for Novel Chemical Probe Synthesis
A chemical probe is a small molecule used to study biological systems. The development of such probes requires a core scaffold that can be readily and selectively modified. This compound presents a promising scaffold for this purpose.
Q & A
Q. What mechanistic pathways explain the compound’s reactivity in nucleophilic aromatic substitution?
- Methodological Answer : Nitro groups activate the pyrrole ring toward nucleophilic attack. Kinetic studies (e.g., varying nucleophile concentration) and isotopic labeling (¹⁵N) can differentiate between concerted (SNAr) and stepwise mechanisms. Computational modeling of transition states (e.g., using Gaussian) provides additional insights .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
